Methyl 2-(aminomethyl)benzoate
Overview
Description
Methyl 2-(aminomethyl)benzoate is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methoxy group, and an aminomethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and various scientific research fields.
Mechanism of Action
Biochemical Pathways
Some studies suggest that it might be involved in the metabolism of benzoate compounds . .
Result of Action
Some studies suggest that certain benzoate compounds may have local anesthetic effects , but it’s unclear if this applies to Methyl 2-(aminomethyl)benzoate. More research is needed to understand the specific effects of this compound at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and more.
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, but the specific interactions of Methyl 2-(aminomethyl)benzoate are not yet documented.
Cellular Effects
It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoic acid derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzoic acid derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(aminomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl benzoate with formaldehyde and ammonia or an amine under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation or other reduction techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(aminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 2-(aminomethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 2-aminobenzoate: Lacks the aminomethyl group, making it less versatile in certain reactions.
Methyl 4-(aminomethyl)benzoate: The aminomethyl group is positioned differently, affecting its reactivity and applications.
Methyl 3-(aminomethyl)benzoate: Similar structure but with the aminomethyl group in the meta position, leading to different chemical properties.
Uniqueness: Methyl 2-(aminomethyl)benzoate is unique due to the specific positioning of the aminomethyl group, which allows for distinct reactivity and interactions in chemical and biological systems. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-(aminomethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTRYPAYLTVGDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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